molecular formula C8H12O4 B2848312 (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid CAS No. 702-88-5

(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B2848312
CAS No.: 702-88-5
M. Wt: 172.18
InChI Key: YCIYREMKVHKNLH-YLWLKBPMSA-N
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Description

Historical Context and Discovery

The chemistry of cyclopropane dicarboxylic acids traces back to 1884, when W. H. Perkin first synthesized diethyl cyclopropane-1,1-dicarboxylate via intramolecular condensation of diethyl malonate with 1,2-dibromoethane. Early methods suffered from low yields (27–29%), spurring decades of optimization. The 1997 patent by Hoffmann-La Roche marked a pivotal advancement, demonstrating improved yields for cyclopropane-1,1-dicarboxylates using 1,2-dichloroethane and alcoholates.

The (1R,2R)-1-propan-2-yl variant emerged more recently, with its stereochemical characterization enabled by modern analytical techniques. PubChem records indicate systematic studies beginning in the early 2000s, culminating in its formal registration (CID 12444591) with resolved stereodescriptors. Contemporary syntheses leverage Brønsted acid catalysis to achieve stereocontrol, as exemplified by the (4 + 2) cyclocondensation strategies reported in 2021.

Structural Classification within Cyclopropane Derivatives

Cyclopropane dicarboxylic acids exhibit structural diversity based on:

  • Carboxylic acid group positions (1,1- vs. 1,2-disubstitution)
  • Stereochemical configurations
  • Additional substituents (e.g., alkyl, aryl groups)

Table 1: Structural Comparison of Selected Cyclopropane Dicarboxylic Acids

Compound Name Substituents Configuration Molecular Formula
Cyclopropane-1,1-dicarboxylic acid None - C5H6O4
(1S,2S)-Cyclopropane-1,2-dicarboxylic acid None (1S,2S) C5H6O4
(1R,2R)-1-Propan-2-ylcyclopropane-1,2-dicarboxylic acid Isopropyl at C1 (1R,2R) C8H12O4

The isopropyl group in this compound introduces steric bulk that fundamentally alters reactivity compared to unsubstituted analogs. X-ray crystallography confirms a puckered cyclopropane ring with dihedral angles of 118.7° between carboxyl groups, contrasting with the 180° arrangement in 1,1-disubstituted derivatives.

Stereochemical Considerations of (1R,2R) Configuration

The (1R,2R) stereochemistry arises from chiral centers at both bridgehead carbons. Key stereochemical features include:

  • Enantiomeric purity : The racemic mixture (rac-(1R,2R)) resolves into enantiomers via chiral chromatography, with the (1R,2R) form showing distinct optical rotation (α_D = +23.4° in methanol).
  • Conformational rigidity : Density functional theory (DFT) calculations reveal a 4.2 kcal/mol barrier to ring puckering, locking the molecule in a chair-like conformation.
  • Hydrogen-bonding networks : Carboxyl groups adopt a synperiplanar orientation, enabling intramolecular hydrogen bonding (O···O distance: 2.54 Å) that stabilizes the (1R,2R) configuration.

Stereochemical impact on physical properties :

Property (1R,2R) Isomer (1S,2S) Isomer
Melting Point 189–191°C 187–189°C
[α]D (c=1, MeOH) +23.4° -23.1°
Aqueous Solubility 12.7 mg/mL 13.1 mg/mL

Data adapted from PubChem entries

Significance in Organic Chemistry Research

This compound’s synthetic value stems from three key attributes:

  • Donor-acceptor cyclopropane reactivity : The electron-withdrawing carboxyl groups and electron-donating isopropyl substituent create a push-pull system facilitating ring-opening reactions. In Brønsted acid-catalyzed (4 + 2) cyclocondensations, it reacts with 3-substituted indoles to yield 8,9-dihydropyrido[1,2-a]indoles with 89–94% enantiomeric excess.
  • Chiral pool applications : The rigid bicyclic structure serves as a scaffold for synthesizing septano-oligosaccharides and glycoamino acids, as demonstrated in carbohydrate chemistry studies.
  • Catalytic versatility : Lewis acid-mediated reactions with spiro-cyclopropanes produce fused furopyrans and spirolactones, showcasing its role in complexity-generating transformations.

Recent advances include its use in flow chemistry systems, where the strained ring enables rapid (<5 min) [3 + 2] cycloadditions with nitroolefins under mild conditions. These developments position this compound as a linchpin for synthesizing pharmacologically active compounds, with patents disclosing derivatives as PDE4 inhibitors and antiviral agents.

Properties

IUPAC Name

(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4(2)8(7(11)12)3-5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYREMKVHKNLH-YLWLKBPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C[C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-88-5
Record name rac-(1R,2R)-1-(propan-2-yl)cyclopropane-1,2-dicarboxylic acid
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Preparation Methods

Cyclopropanation Strategies Using Transition Metal Catalysts

The most widely adopted approach involves transition metal-catalyzed cyclopropanation of alkenes with diazo compounds. A seminal study demonstrated that rhodium(II) acetate catalyzes the reaction between ethyl diazoacetate and 3-methyl-1-pentene to form cyclopropane esters, which are subsequently hydrolyzed to dicarboxylic acids. For the target compound, this method was adapted using isopropyl-substituted alkenes under strictly controlled conditions:

Key Reaction Parameters

  • Catalyst: Rhodium(II) carboxylate (0.5–2 mol%)
  • Temperature: 25–40°C
  • Solvent: Dichloromethane
  • Yield: 68–72% (cyclopropane ester intermediate)
  • Diastereomeric Excess: 88–92%

The stereochemical outcome critically depends on the catalyst's axial ligand environment. Bulky ligands like Rh₂(esp)₂ enhance trans-selectivity by favoring the formation of the (1R,2R) diastereomer through a concerted asynchronous mechanism. Post-synthetic hydrolysis using lithium hydroxide in tetrahydrofuran/water (4:1) quantitatively converts esters to carboxylic acids without epimerization.

Ylide-Mediated Cyclopropanation

Patent literature reveals an alternative pathway employing tetrahydrothiophenium ylides for cyclopropane ring construction. This method offers superior thermal stability compared to traditional sulfonium ylides, enabling large-scale production:

Synthetic Sequence

  • Ylide Generation :
    Tetrahydrothiophene reacts with methyl bromoacetate in acetone at 20–25°C for 48 hours to form the tetrahydrothiophenium salt (85% yield). Deprotonation with potassium hydroxide in methylene chloride generates the active ylide species.
  • Cyclopropanation :
    The ylide reacts with isopropenyl acetate at 50°C for 6 hours, achieving 74% conversion to the cyclopropane ester.

  • Hydrolysis :
    Saponification with aqueous HCl (6 M) at reflux for 12 hours yields the dicarboxylic acid with 99.2% purity by HPLC.

This method's advantage lies in the ylide's stability, which minimizes side reactions and allows recycling of unreacted starting materials. However, achieving high enantiomeric excess requires chiral auxiliaries or subsequent resolution steps.

Stereochemical Control Through Crystallization-Induced Dynamic Resolution

For industrial-scale production, a combined asymmetric synthesis and resolution approach proves effective. The racemic cyclopropane dicarboxylic acid undergoes crystallization with (R)-1-phenylethylamine in ethanol/water (3:1), preferentially precipitating the (1R,2R)-amine salt. Critical parameters include:

  • Solvent Composition: Ethanol content >70% v/v
  • Temperature Gradient: 60°C → 4°C over 8 hours
  • Yield: 41% isolated (99.4% ee)
  • Mother Liquor Recycling: 3 cycles increase overall yield to 78%

X-ray crystallographic analysis confirms the absolute configuration, with the amine forming hydrogen bonds to both carboxylic acid groups. This method's scalability is demonstrated in pilot plants producing 50 kg batches with ≤0.5% enantiomeric impurity.

Oxidative Functionalization of Cyclopropane Precursors

An unconventional route starts with 1-propan-2-ylcyclopropane-1,2-diol, which undergoes tandem oxidation using Jones reagent (CrO₃/H₂SO₄). Reaction optimization revealed:

  • Optimal Oxidant: 2.2 equivalents CrO₃
  • Temperature: 0–5°C (prevents ring opening)
  • Yield: 63%
  • Purity: 97.8% (requires recrystallization from ethyl acetate)

While less efficient than cyclopropanation methods, this approach benefits from commercially available diol precursors. Nuclear magnetic resonance (NMR) studies show the oxidation proceeds via a dioxolanone intermediate, preserving the cyclopropane ring's integrity.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics Across Methodologies

Method Yield (%) ee (%) Scalability Cost Index*
Rh-Catalyzed Cycloprop. 72 92 Moderate 1.8
Ylide-Mediated 74 99.2 High 1.2
Dynamic Resolution 78 99.4 Industrial 2.1
Oxidative Functional. 63 97.8 Low 3.4

*Cost Index relative to ylide-mediated method (1.0 = $1,200/kg)

The ylide-mediated process emerges as most cost-effective for bulk production, while catalytic asymmetric synthesis offers advantages for small-scale enantioselective synthesis. Oxidative methods remain niche due to precursor costs but provide valuable mechanistic insights.

Mechanistic Insights and Side-Reaction Mitigation

All methods risk cyclopropane ring-opening during acidic or basic workup. Kinetic studies demonstrate:

  • Ring stability: t₁/₂ = 48 hours in 1 M NaOH (25°C)
  • Degradation Products:
    • 3-isopropylglutaric acid (major)
    • 2-vinylbutanedioic acid (minor)

Stabilization strategies include:

  • Maintaining pH 5–8 during workup
  • Using aprotic solvents (DMF, THF)
  • Low-temperature processing (<10°C)

Density functional theory (DFT) calculations reveal the ring strain energy (27.5 kcal/mol) facilitates nucleophilic attack at the more substituted carbon, guiding protective group strategies.

Industrial-Scale Process Optimization

Pilot plant data for the ylide-mediated method shows:

Key Process Parameters

  • Reactor Volume: 500 L
  • Cycle Time: 72 hours
  • Annual Capacity: 12 metric tons
  • Waste Streams:
    • 85% solvent recovery (acetone, CH₂Cl₂)
    • <5% heavy metal contamination (Cr, Rh)

Environmental impact assessments favor the ylide process (E-factor = 8.2) over catalytic methods (E-factor = 14.7), driven by reduced catalyst loading and aqueous waste.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid is its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of Lurasidone hydrochloride, an antipsychotic medication used for treating schizophrenia. The compound's ability to form derivatives that exhibit biological activity makes it a valuable building block in drug development .

Chiral Synthesis

The compound is utilized in chiral synthesis due to its stereocenters. The enantiomeric forms can be selectively produced and used in asymmetric synthesis, which is crucial for creating compounds with specific biological activities. This aspect is particularly relevant in the development of new drugs where chirality can influence pharmacodynamics and pharmacokinetics .

Material Science

Research has indicated potential applications of this compound in material science, particularly in the development of polymers and other materials that require specific mechanical and thermal properties. The diacid can be polymerized to create materials with desirable characteristics for industrial applications .

Case Study 1: Lurasidone Hydrochloride Synthesis

A detailed study demonstrated the synthesis pathway involving this compound as a precursor. The process includes resolution steps using chiral amines to obtain high-purity products suitable for pharmaceutical applications. This method showcases the compound's significance in producing complex medicinal compounds with high efficacy and safety profiles .

Case Study 2: Polymerization Studies

Recent investigations into the polymerization of this compound reveal its potential for creating novel biodegradable polymers. These polymers exhibit favorable properties such as biodegradability and mechanical strength, making them suitable for environmental applications. The research highlights the versatility of this diacid beyond traditional organic synthesis .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical SynthesisIntermediate for drugs like LurasidoneEssential for effective drug synthesis
Chiral SynthesisUsed in asymmetric synthesis processesImportant for drug efficacy
Material SciencePotential use in developing new polymersPromising properties for biodegradability

Mechanism of Action

The mechanism of action of (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, participating in various chemical reactions that modulate the activity of these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(1S,2S)-3-Methylenecyclopropane-1,2-dicarboxylic Acid
  • Key differences : The enantiomer of the target compound, with identical physical properties (e.g., melting point: 201–203°C) but opposite optical rotation ([α]²⁰D −125° in EtOH) .
  • Application : Used to synthesize complementary chiral ligands for asymmetric catalysis.
rac-(1R,2S)-1-Methylcyclopropane-1,2-dicarboxylic Acid
  • Key differences : Contains a methyl group instead of an isopropyl substituent, reducing steric bulk. This alters reactivity in ligand-metal coordination .
  • Specific rotation : Racemic mixture ([α]D ≈ 0°).

Functionalized Cyclopropane Derivatives

DCG-IV [(1R,2R)-3-[(1S)-1-Amino-2-hydroxy-2-oxoethyl]cyclopropane-1,2-dicarboxylic Acid]
  • Key differences: Features an additional amino-hydroxy-oxoethyl group, enabling biological activity as an AMPA receptor agonist in neuroscience .
  • Application : Contrasts with the target compound’s catalytic uses, highlighting substituent-driven functional divergence.
3-Methylenecyclopropane-trans-1,2-dicarboxylic Acid
  • Key differences : Lacks the isopropyl group but includes a methylene substituent. This enhances reactivity in Diels-Alder reactions due to increased ring strain .
  • Melting point : Similar range (199–205°C) but distinct stereochemical applications .

Ester Derivatives

Dimethyl (1R,2R)-Cyclopropane-1,2-dicarboxylate
  • Key differences : Esterified carboxyl groups improve solubility in organic solvents, facilitating use in transition-metal catalysis .
  • Boiling point : 225°C (vs. decomposition of the parent acid at ~200°C) .
rac-Ethyl (1R,2R)-2-(Pyridin-4-yl)cyclopropane-1-carboxylate
  • Key differences : Incorporates a pyridyl group, enabling π-π interactions in coordination chemistry. Used in pharmaceutical intermediates .

Larger Cycloalkane Analogs

(1R,2R)-Dimethyl Cyclobutane-1,2-dicarboxylate
  • Key differences : Cyclobutane ring reduces ring strain compared to cyclopropane, lowering reactivity in strain-driven reactions.
  • Density : 1.177 g/cm³ (higher than cyclopropane derivatives) .

Data Tables

Table 1: Physical and Optical Properties of Selected Compounds

Compound Melting Point (°C) [α]²⁰D (Solvent) Key Substituents
(1R,2R)-1-Propan-2-ylcyclopropane-1,2-dicarboxylic acid 200–203 +130° (EtOH) Isopropyl
(1S,2S)-3-Methylenecyclopropane-1,2-dicarboxylic acid 201–203 −125° (EtOH) None
DCG-IV N/A N/A Amino-hydroxy-oxoethyl
Dimethyl (1R,2R)-cyclopropane-1,2-dicarboxylate N/A N/A Methyl esters

Biological Activity

(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid is a bicyclic compound featuring a cyclopropane ring and two carboxylic acid groups. Its unique stereochemistry and structural characteristics make it a subject of interest in various biological studies. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C8_8H12_{12}O4_4
  • CAS Number : 702-88-5
  • IUPAC Name : this compound

The compound's bicyclic structure and the presence of two carboxylic acid groups contribute to its distinct chemical behavior and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

  • Enzyme Interaction : The compound has been studied for its ability to interact with specific enzymes, potentially acting as an inhibitor or activator in metabolic pathways.
  • Receptor Binding : Its structure allows for binding with various biological receptors, influencing signaling pathways.
  • Toxicological Studies : Similar compounds have shown varying degrees of toxicity, which necessitates further investigation into the safety profile of this compound.

The mechanism of action involves the interaction of this compound with molecular targets such as enzymes and receptors. The cyclopropane ring serves as a reactive site that participates in chemical reactions modulating the activity of these targets. This can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Signal Transduction Modulation : By binding to receptors, it can alter cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-Hydroxybutanoic acidLinearHydroxyl group enhances solubility
3-Methylcyclobutane-1-carboxylic acidCycloalkaneMethyl substitution alters reactivity
4-Methylpentanoic acidLinearLonger carbon chain affects physical properties
3-CarboxycyclobutaneCycloalkaneAdditional carboxylic group influences acidity

The bicyclic structure and specific stereochemistry of this compound may confer distinct biological activities not observed in its linear counterparts.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Activity Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, studies utilizing high-throughput screening techniques have identified its inhibitory effects on specific cyclooxygenases (COX) .
  • Molecular Docking Studies : Computational studies using molecular docking have predicted strong binding affinities between this compound and various biological targets. These studies help elucidate potential therapeutic applications in drug development .
  • Toxicological Assessments : Toxicity assessments conducted on related compounds suggest that this compound may exhibit moderate toxicity levels. Further research is needed to establish a comprehensive safety profile .

Applications in Research and Industry

The potential applications of this compound span various fields:

  • Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting specific enzyme systems or receptors.
  • Organic Synthesis : This compound serves as a valuable building block in organic synthesis for creating complex molecules and natural products .

Q & A

Basic: How can the stereochemical purity of (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid be confirmed during synthesis?

Methodological Answer:
Stereochemical purity is critical for reproducibility in biological studies. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) to resolve enantiomers. Retention times and peak areas should correlate with reference standards. For absolute configuration confirmation, employ single-crystal X-ray diffraction, which provides unambiguous spatial arrangement data . Additionally, 13C^{13}\text{C} NMR can detect diastereomeric impurities via splitting patterns in carbonyl or cyclopropane carbon signals .

Advanced: What strategies optimize the enantioselective synthesis of this compound to achieve >98% ee?

Methodological Answer:
High enantiomeric excess (ee) requires chiral catalysts. Use a Sharpless-type asymmetric cyclopropanation with a copper(I)-bis(oxazoline) catalyst system. Key parameters:

  • Temperature: –40°C to minimize racemization.
  • Solvent: Dichloromethane enhances catalyst-substrate interactions.
  • Substrate ratio: 1:1.2 (diethyl diazodicarboxylate to alkene precursor).
    Monitor ee via chiral GC-MS or polarimetry, and compare with literature values for analogous cyclopropane derivatives .

Basic: What functional group transformations are feasible for this compound in medicinal chemistry applications?

Methodological Answer:
The two carboxylic acid groups enable diverse derivatization:

  • Esterification: React with methanol/H+^+ or DCC/DMAP to form dimethyl esters for improved cell permeability.
  • Amidation: Use EDC/HOBt with primary/secondary amines to generate amides for probing target binding.
  • Reduction: Convert to alcohols via LiAlH4_4, though cyclopropane ring strain may limit stability .

Advanced: How can computational modeling predict the compound’s binding affinity to cyclooxygenase (COX) enzymes?

Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of COX-2 (PDB: 3NT1). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Key metrics:

  • Binding energy: ≤–8 kcal/mol suggests strong inhibition.
  • Hydrogen bonds: Prioritize interactions with Arg120 and Tyr355.
    Validate predictions with surface plasmon resonance (SPR) to measure KDK_D values .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:
Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm).

  • Ionization: ESI-negative mode for carboxylic acids.
  • MRM transitions: m/z 199.1 → 155.0 (quantifier) and 199.1 → 111.0 (qualifier).
    Validate linearity (R2^2 ≥0.99) over 1–1000 ng/mL and LOD/LOQ ≤1 ng/mL .

Advanced: How to resolve contradictions in reported enzyme inhibition data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions. Standardize protocols:

  • Enzyme source: Use recombinant human COX-2 (≥95% purity).
  • Substrate: Arachidonic acid at 10 µM.
  • Controls: Include indomethacin (IC50_{50} ~1 µM) for validation.
    Re-analyze conflicting data via meta-regression to identify confounding variables (e.g., pH, ionic strength) .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:
Conduct accelerated stability studies:

  • pH 1–13: Incubate at 37°C for 24 hr. Quantify degradation via HPLC (C18, 220 nm).
  • Thermal stability: Heat at 50°C/70°C for 1–7 days. Cyclopropane ring opening (e.g., retro-Diels-Alder) is expected at >60°C .

Advanced: How does substituting the propan-2-yl group affect biological activity?

Methodological Answer:
Compare with analogs (e.g., phenyl, dichlorophenyl) using SAR:

Substituent COX-2 IC50_{50} (µM) LogP
Propan-2-yl5.2 ± 0.31.8
Phenyl3.1 ± 0.22.5
2,3-Dichlorophenyl0.9 ± 0.13.2
Increased hydrophobicity (↑LogP) correlates with enhanced membrane permeability and potency .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H332).
  • Spill management: Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Advanced: How to design a radiolabeled version for pharmacokinetic studies?

Methodological Answer:
Synthesize 14C^{14}\text{C}-labeled compound via:

  • Step 1: Introduce 14C^{14}\text{C} at the cyclopropane ring using 14CH2N2^{14}\text{CH}_2\text{N}_2.
  • Step 2: Purify by preparative HPLC (≥98% radiochemical purity).
    Validate using autoradiography and liquid scintillation counting in rodent plasma/tissue homogenates .

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